molecular formula C6H4N2 B14788784 Pyrrolo[3,4-c]pyrrole

Pyrrolo[3,4-c]pyrrole

Katalognummer: B14788784
Molekulargewicht: 104.11 g/mol
InChI-Schlüssel: YKPJEYXZEBLYCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolo[3,4-c]pyrrole is a nitrogen-containing heterocyclic compound characterized by a fused bicyclic structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pyrrolo[3,4-c]pyrrole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring can be used to construct the this compound system . Another method involves the use of ethyl pyruvate, amines, and aldehydes in the presence of hexane at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. For example, reactions catalyzed by proline, copper oxides, and oxones have been shown to be effective for the synthesis of pyrrole derivatives under mild conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can produce halogenated pyrrole compounds .

Wirkmechanismus

The mechanism of action of pyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the structure of the this compound derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H4N2

Molekulargewicht

104.11 g/mol

IUPAC-Name

pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C6H4N2/c1-5-2-8-4-6(5)3-7-1/h1-4H

InChI-Schlüssel

YKPJEYXZEBLYCI-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=NC=C2C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.